Noramidopyrine

Overview

Description

Mechanism of Action

Target of Action

Noramidopyrine, also known as Metamizole or Dipyrone , is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation and pain.

Mode of Action

The mechanism of action of this compound is believed to be exerted via its active metabolites, specifically, arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA) . These metabolites inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever, which are typically associated with increased prostaglandin production .

Biochemical Pathways

This compound affects the biochemical pathway of prostaglandin synthesis. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption can lead to downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

This compound is hydrolyzed in the gastrointestinal tract to an active moiety, methylaminoantipyrine (MAA), which is subsequently absorbed . The clearance of MAA ranges from 110 mL/min to 180 mL/min after oral administration . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes and disrupting prostaglandin synthesis, this compound can alleviate these symptoms, which are often associated with various medical conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetic properties of this compound’s active metabolite, MAA, were found to be altered in patients with liver cirrhosis, suggesting that liver function can impact the drug’s action . Therefore, individual physiological conditions and health status can significantly influence the action and effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Noramidopyrine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite. The reaction conditions include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the purity and yield of the compound. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Noramidopyrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Noramidopyrine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Utilized in the treatment of acute pain, fever, and muscle spasms. It is also being researched for its potential anti-inflammatory and anticancer properties.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Aspirin: Another analgesic and antipyretic compound, but with a different mechanism of action involving the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

Paracetamol: An analgesic and antipyretic compound that also inhibits the COX-3 enzyme but has a different chemical structure.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX-1 and COX-2 enzymes.

Uniqueness of Noramidopyrine: this compound is unique due to its potent analgesic, antipyretic, and spasmolytic properties, combined with its favorable gastrointestinal tolerability compared to other nonsteroidal anti-inflammatory drugs. Its ability to inhibit the COX-3 enzyme specifically in the central nervous system sets it apart from other similar compounds .

Biological Activity

Noramidopyrine, a derivative of amidopyrine, is known for its analgesic and antipyretic properties. It is primarily used in the treatment of pain and fever, often in clinical settings. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential adverse reactions, and relevant case studies.

Overview of this compound

This compound (also referred to as noraminophenazone or metamizole) is a non-opioid analgesic that belongs to the pyrazolone class of drugs. It is commonly used in various formulations for its pain-relieving and fever-reducing effects. The compound acts primarily through inhibition of prostaglandin synthesis, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) but with a distinct mechanism that also involves central nervous system pathways.

Pharmacological Effects

- Analgesic Activity : this compound has been shown to effectively reduce pain in various clinical scenarios, including postoperative pain and renal colic. Its analgesic potency is comparable to that of morphine in certain contexts but without the same risk of addiction.

- Antipyretic Activity : The compound is effective in lowering fever by acting on the hypothalamus to induce peripheral vasodilation and sweating, thus facilitating heat loss.

- Anti-inflammatory Effects : While primarily recognized for its analgesic and antipyretic properties, this compound also exhibits anti-inflammatory effects, which have been documented in several studies.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of this compound:

- Postoperative Pain Management : A study by Ajgaonkar (1985) involving 42 patients demonstrated that this compound provided significant relief from postoperative pain compared to placebo .

- Fever Reduction : In a trial conducted by Cruz (2002), this compound was administered to patients with fever, showing rapid onset of action and effectiveness similar to other antipyretics .

- Comparison with Other Analgesics : A comparative study highlighted that this compound had a favorable safety profile compared to NSAIDs like diclofenac and ibuprofen, with fewer adverse events reported .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with certain adverse effects:

- Agranulocytosis : There have been reports linking this compound to severe allergic reactions, including agranulocytosis. A serological study indicated that this condition could be triggered by the drug, necessitating careful monitoring during treatment .

- Kidney Injury : Some sporadic case reports suggest that this compound may lead to acute kidney injury or interstitial nephritis in susceptible individuals .

The analgesic effect of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. Additionally, it may enhance the descending inhibitory pathways in the central nervous system, contributing to its pain-relieving properties.

Comparative Biological Activity Table

| Property | This compound | Other Analgesics (e.g., Ibuprofen) |

|---|---|---|

| Analgesic Potency | High | Moderate |

| Antipyretic Effect | Effective | Effective |

| Anti-inflammatory | Present | Strong |

| Risk of Agranulocytosis | Yes | Rare |

| Kidney Injury Risk | Low | Moderate |

Properties

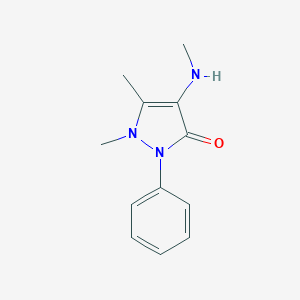

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILCEWWZTBBOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199865 | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-98-2 | |

| Record name | Methylaminoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noramidopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORAMIDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.